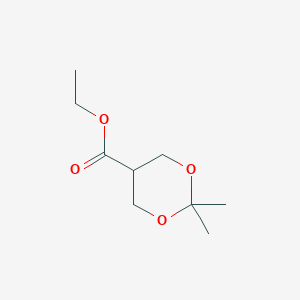
Tribuloside
Vue d'ensemble
Description
cis-Tiliroside is a natural flavonoid compound extracted from the plant Tribulus terrestris. This compound has been recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities .
Applications De Recherche Scientifique
Chemistry: cis-Tiliroside is used as a model compound in studies of flavonoid chemistry and its interactions with other molecules.
Biology: In biological research, cis-Tiliroside is investigated for its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
- Tribuloside primarily targets several key proteins involved in acute lung injury (ALI). These targets include IL6, BCL2, TNF, STAT3, IL1B, and MAPK3 .
Target of Action
Mode of Action
Result of Action
Analyse Biochimique
Biochemical Properties
Tribuloside interacts with various enzymes, proteins, and other biomolecules. It has been found to have a high affinity for IL6, BCL2, TNF, STAT3, IL1B, and MAPK3 . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce inflammatory cell infiltration, decrease fibrotic area, repair damaged alveoli, and suppress inflammatory factors IL-6, TNF-α, and IL-1β in the lungs . It also enhances cell viability and catalase and superoxide dismutase activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to have a high affinity for key targets such as IL6, BCL2, TNF, STAT3, IL1B, and MAPK3 . These binding interactions lead to changes in gene expression and can result in enzyme inhibition or activation.
Méthodes De Préparation
cis-Tiliroside can be isolated from Tribulus terrestris through various extraction methods. The most common method involves the use of solvents such as methanol or ethanol to extract the flavonoid from the plant material. The extract is then purified using techniques like column chromatography
Analyse Des Réactions Chimiques
cis-Tiliroside undergoes several types of chemical reactions, including:
Oxidation: cis-Tiliroside can be oxidized to form various oxidation products. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of cis-Tiliroside can lead to the formation of reduced flavonoid derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: cis-Tiliroside can undergo substitution reactions where functional groups are replaced by other groups.
Comparaison Avec Des Composés Similaires
cis-Tiliroside is similar to other flavonoids such as quercetin and kaempferol, which also possess anti-inflammatory and antioxidant properties. cis-Tiliroside is unique in its specific interactions with certain molecular targets and its potential therapeutic applications in conditions like acute lung injury .
Similar Compounds
- Quercetin
- Kaempferol
- Rutin
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3-/t21-,24-,26+,27-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGGLGXQSFURLP-PYFXTMFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436355 | |
| Record name | Tribuloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22153-44-2 | |
| Record name | Tribuloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)







